![molecular formula C10H20OSi B14640526 Trimethyl[(2-methylidenecyclohexyl)oxy]silane CAS No. 52389-13-6](/img/structure/B14640526.png)
Trimethyl[(2-methylidenecyclohexyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylene group and an oxygen-silicon linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of a cyclohexyl derivative with a silane reagent. One common method includes the hydrosilylation of a cyclohexene derivative with trimethylsilane in the presence of a catalyst. The reaction conditions often require a platinum or rhodium catalyst to facilitate the addition of the silane to the double bond of the cyclohexene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Trimethyl[(2-methylidenecyclohexyl)oxy]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trimethyl[(2-methylidenecyclohexyl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism by which Trimethyl[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The molecular pathways involved often include the formation of silanol intermediates, which can further react to form more complex structures .
類似化合物との比較
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to silicon.
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Uniqueness
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is unique due to its cyclohexyl ring structure, which imparts distinct chemical properties compared to simpler silanes. This structural feature allows for specific interactions and reactivity patterns that are not observed in other silanes .
特性
CAS番号 |
52389-13-6 |
|---|---|
分子式 |
C10H20OSi |
分子量 |
184.35 g/mol |
IUPAC名 |
trimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h10H,1,5-8H2,2-4H3 |
InChIキー |
VANHDHZDKOOWPB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1CCCCC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


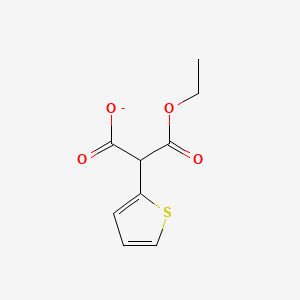

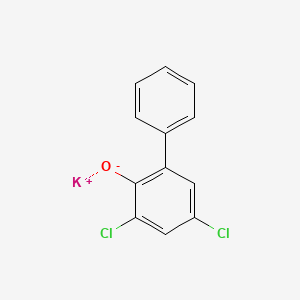
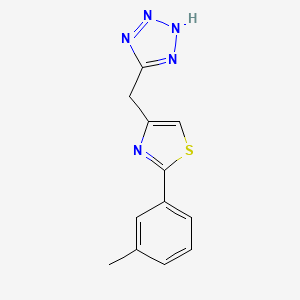
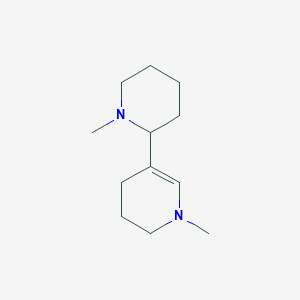

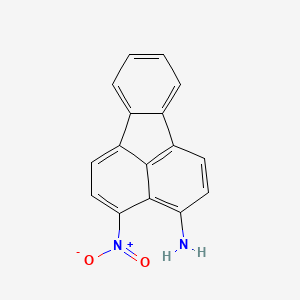

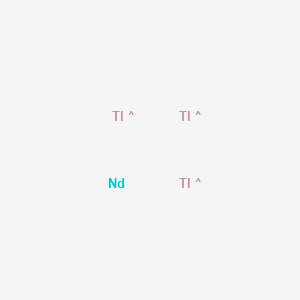

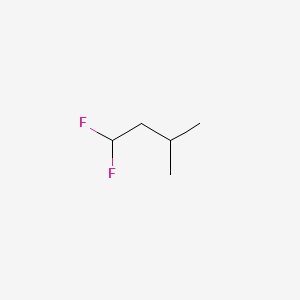
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
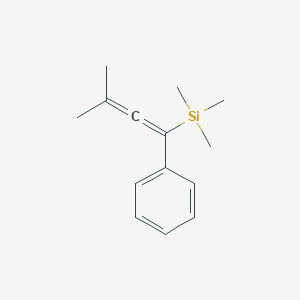
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
